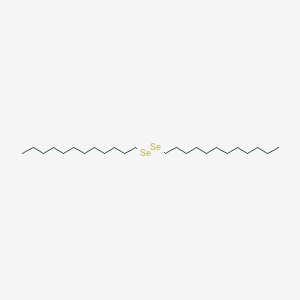
Didodecyl diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl diselenide is an organoselenium compound characterized by the presence of two dodecyl (C12H25) groups attached to a diselenide (Se-Se) bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl diselenide can be synthesized through several methods. One common approach involves the reaction of selenium powder with sodium borohydride to form sodium diselenide (Na2Se2), which is then reacted with bromododecane in tetrahydrofuran (THF) at 50°C for 18 hours . Another method involves the treatment of alkyl halides with potassium selenocyanate followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis, such as the use of strong reducing agents and phase transfer conditions, are likely employed .
Chemical Reactions Analysis
Types of Reactions: Didodecyl diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenols.
Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenones, and various substituted organoselenium compounds .
Scientific Research Applications
Didodecyl diselenide has several scientific research applications:
Mechanism of Action
The mechanism by which didodecyl diselenide exerts its effects involves the formation of reactive selenium species that can interact with various molecular targets. These interactions often involve the formation of selenoethers or selenoesters, which can modulate biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Diphenyl diselenide: Known for its use as a catalyst in organic synthesis.
Dibutyl diselenide: Similar in structure but with shorter alkyl chains.
Dioctyl diselenide: Another diselenide with different alkyl chain lengths.
Uniqueness: Didodecyl diselenide is unique due to its long dodecyl chains, which impart distinct physical and chemical properties.
Properties
Molecular Formula |
C24H50Se2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-(dodecyldiselanyl)dodecane |
InChI |
InChI=1S/C24H50Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
WYBNBJUTWWUYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se][Se]CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















